molecular formula C12H16F3NO B1612582 4-(Pentyloxy)-3-(trifluoromethyl)benzenamine CAS No. 832099-33-9

4-(Pentyloxy)-3-(trifluoromethyl)benzenamine

Cat. No. B1612582
CAS RN: 832099-33-9
M. Wt: 247.26 g/mol
InChI Key: ABGXLERQYNTJCY-UHFFFAOYSA-N
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Description

The compound “4-(Pentyloxy)-3-(trifluoromethyl)benzenamine” is an aromatic amine with a trifluoromethyl group and a pentyloxy group attached to the benzene ring. The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals due to its ability to modulate the chemical properties of the molecules . The pentyloxy group is a five-carbon chain ether group, which could affect the solubility and other physical-chemical properties of the compound.


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the trifluoromethyl group and the amine group. The trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition reactions . The amine group could act as a nucleophile and participate in reactions with electrophiles.

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug molecule, its mechanism of action would depend on its specific biological target. Amines and trifluoromethyl groups are common in drug molecules and can interact with various biological targets through hydrogen bonding, ionic interactions, and other non-covalent interactions .

Future Directions

The study of trifluoromethylated compounds is a vibrant field in medicinal chemistry and materials science . This compound, with its combination of a trifluoromethyl group, a pentyloxy group, and an amine, could be of interest in these fields. Future research could explore its synthesis, properties, and potential applications.

properties

IUPAC Name

4-pentoxy-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO/c1-2-3-4-7-17-11-6-5-9(16)8-10(11)12(13,14)15/h5-6,8H,2-4,7,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGXLERQYNTJCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589741
Record name 4-(Pentyloxy)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pentyloxy)-3-(trifluoromethyl)benzenamine

CAS RN

832099-33-9
Record name 4-(Pentyloxy)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-Nitro-1-pentyloxy-2-trifluoromethyl-benzene (1.2 g, 4.8 mmole) and 0.1 g of 10% Palladium on activated carbon in 40 mL of ethanol is hydrogenated with hydrogen balloon at room temperature overnight. Filtration and concentration gave a pink oil 1.2 g (100%) of 4-Pentyloxy-3-trifluoromethyl-phenylamine MS: 248 (M+1).
Name
4-Nitro-1-pentyloxy-2-trifluoromethyl-benzene
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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